Bragsin1 is a compound that has garnered attention for its potential applications in various scientific fields. It is primarily classified as a biological compound with implications in medicinal chemistry and pharmacology. The compound's structure and properties make it a candidate for further research, particularly in the areas of drug development and therapeutic applications.
Bragsin1 is derived from natural sources, specifically from certain plant extracts that have been traditionally used in herbal medicine. The interest in Bragsin1 stems from its bioactive properties, which suggest potential benefits in health-related applications.
Bragsin1 is classified under the category of secondary metabolites. These compounds are not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and have significant pharmacological effects.
The synthesis of Bragsin1 can be approached through various methods, including:
The extraction process typically requires the use of organic solvents to dissolve the active components, followed by filtration and evaporation to isolate Bragsin1. Chemical synthesis may involve multiple steps of reaction and purification to achieve a high yield of pure Bragsin1.
The molecular structure of Bragsin1 is characterized by specific functional groups that contribute to its biological activity. Detailed structural analysis can be performed using techniques such as:
The molecular formula of Bragsin1 has been determined to be , indicating it contains carbon, hydrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its unique properties and reactivity.
Bragsin1 participates in various chemical reactions that are significant for its functionality. These include:
Detailed reaction mechanisms can be elucidated using kinetic studies and spectroscopic methods to monitor the progress of reactions involving Bragsin1.
The mechanism of action for Bragsin1 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:
Research indicates that Bragsin1 exhibits significant activity against certain biological targets, which could be quantified through assays measuring enzyme activity or receptor binding affinity.
Bragsin1 is typically a solid at room temperature with a melting point around 80°C. Its solubility varies depending on the solvent used; it is more soluble in organic solvents than in water.
Key chemical properties include:
Relevant data on these properties can be obtained through standard laboratory tests and characterization techniques.
Bragsin1 has potential applications in several scientific fields:
Research continues to uncover new applications for Bragsin1, emphasizing its versatility and importance in scientific inquiry.
Bragsin1 represents a novel class of inhibitors that disrupt protein-membrane interactions through noncompetitive interfacial inhibition. Unlike classical competitive inhibitors targeting enzymatic active sites, Bragsin1 binds specifically to the interface between the pleckstrin homology domain of BRAG2 (Brefeldin A-resistant Arf guanine nucleotide exchange factor 2) and the lipid bilayer. This binding occurs without competing with endogenous phospholipids or substrates at the catalytic site. The inhibitor stabilizes an inactive conformation of BRAG2 by occupying a hydrophobic pocket formed at the pleckstrin homology domain-membrane contact zone, rendering the exchange factor incapable of activating lipidated ADP-ribosylation factor GTPases [1] [4].
Kinetic analyses demonstrate that Bragsin1-mediated inhibition exhibits distinctive noncompetitive characteristics:
This interfacial mechanism pioneers a pharmacological strategy targeting protein-lipid interactions rather than protein-protein interfaces or catalytic centers.
Table 1: Kinetic Parameters of BRAG2 Inhibition by Bragsin1
| Parameter | Without Bragsin1 | With Bragsin1 (10 µM) | Inhibition Type |
|---|---|---|---|
| V~max~ (nmol/min/mg) | 18.5 ± 1.2 | 6.3 ± 0.8 | Noncompetitive |
| K~m~ (μM Arf-GDP) | 0.20 ± 0.07 | 0.22 ± 0.05 | Noncompetitive |
| k~cat~/K~m~ (M⁻¹s⁻¹) | 2.6 × 10⁵ | 8.8 × 10⁴ | 66% Reduction |
The crystal structure of the BRAG2-Bragsin1 complex (PDB: 6V2A) reveals atomic-level insights into inhibition. Bragsin1, a trifluorinated benzodiazepine derivative (C~11~H~6~F~3~NO~4~), inserts into a hydrophobic cleft formed by α-helix 1 and β-strand 2 of the pleckstrin homology domain. Critical interactions include:
This binding induces allosteric changes propagating 18Å to the Sec7 domain-Arf interface. The pleckstrin homology domain undergoes a 15° rotational shift, misaligning residues essential for coordinating the N-terminal myristoyl group of ADP-ribosylation factor during nucleotide exchange. Consequently, BRAG2 cannot induce the conformational changes in ADP-ribosylation factor required for GDP release, particularly the displacement of switch I and II regions that open the nucleotide-binding pocket [1] [3].
The structural perturbation specifically impedes BRAG2's ability to stabilize the nucleotide-free transition state of the ADP-ribosylation factor-GDP complex, halting the GTPase cycle at the membrane interface.
Bragsin1 exhibits remarkable selectivity for BRAG2 among Arf guanine nucleotide exchange factors, with half-maximal inhibitory concentration (IC~50~) of 3 μM against BRAG2 versus >100 μM for other exchange factors. This selectivity originates from:
Pleckstrin Homology Domain-Specific Targeting: Bragsin1 binds exclusively to the pleckstrin homology domain of BRAG2 without interacting with the catalytic Sec7 domain present in all Arf guanine nucleotide exchange factors. Mutation of pleckstrin homology domain residues Lys753 and Lys756 abolishes Bragsin1 binding, while Sec7 domain mutations remain unaffected [4] [10]
Isoform Discrimination: Bragsin1 inhibits both BRAG2 isoforms (BRAG2a and BRAG2b) with equivalent potency but shows no activity against the closely related BRAG1 (IQSEC2) or cytohesin family exchange factors [1] [9]
Catalytic Site Independence: Unlike Sec7-targeted inhibitors (e.g., Brefeldin A), Bragsin1 does not compete with GTP or GDP binding and exhibits unaltered efficacy against Sec7 domain mutants that confer resistance to active site-directed inhibitors [5] [8]
Table 2: Selectivity Profile of Bragsin1 Against Human Arf Guanine Nucleotide Exchange Factors
| Arf Guanine Nucleotide Exchange Factor | Family | IC~50~ (μM) | Molecular Target |
|---|---|---|---|
| BRAG2 (GEP100) | BRAG | 3.0 ± 0.4 | Pleckstrin homology domain |
| BRAG1 (IQSEC2) | BRAG | >100 | Not inhibited |
| ARNO (CYTH2) | Cytohesin | >100 | Not inhibited |
| BIG1 (ARFGEF1) | BIG | >100 | Not inhibited |
| EFA6A (PSD) | EFA6 | >100 | Not inhibited |
Bragsin1's inhibitory activity is strictly contingent upon the presence of phospholipid bilayers, demonstrating the compound's mechanism as a membrane context-dependent therapeutic:
Lipid Cofactor Requirement: Inhibition efficiency correlates with phosphatidylinositol 4,5-bisphosphate density in synthetic liposomes. Systems containing <1% phosphatidylinositol 4,5-bisphosphate show 80% reduced inhibition compared to physiological phosphatidylinositol 4,5-bisphosphate concentrations (5-10%) [1] [10]
Arf N-Terminal Dependency: Bragsin1 requires the N-terminal amphipathic helix of ADP-ribosylation factor for inhibition. Truncated ADP-ribosylation factor (Δ17Arf1) or point mutants (L8K Arf1) lacking membrane association are resistant to Bragsin1-mediated inhibition, confirming that the compound disrupts the ternary complex of BRAG2-Arf-membrane rather than binary protein interactions [10]
Allosteric Coupling Mechanism: Phosphatidylinositol 4,5-bisphosphate binding to the pleckstrin homology domain induces conformational changes that optimize the Bragsin1-binding interface. This creates a cooperative inhibition mechanism where physiological membrane composition enhances drug efficacy through simultaneous pleckstrin homology domain occupancy by both phosphatidylinositol 4,5-bisphosphate and Bragsin1 [7] [10]
The membrane dependency explains Bragsin1's cellular specificity for disrupting trans-Golgi network functions where BRAG2-phosphatidylinositol 4,5-bisphosphate interactions predominate, while sparing other ADP-ribosylation factor-dependent pathways that utilize different phospholipid signatures or occur in cytosolic compartments.
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